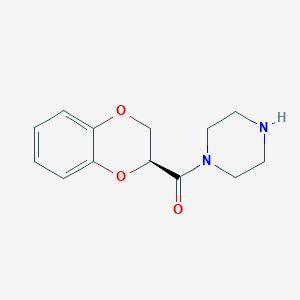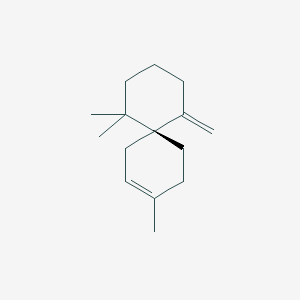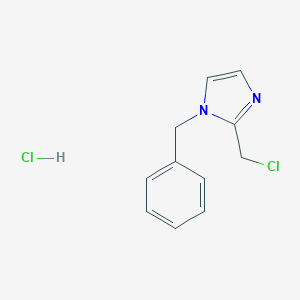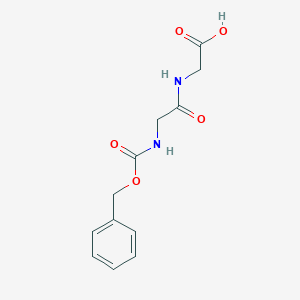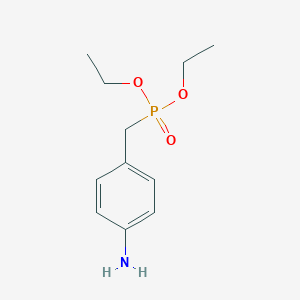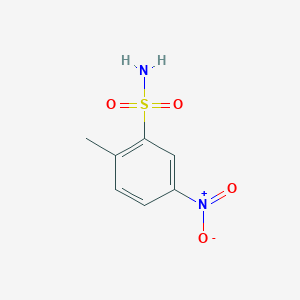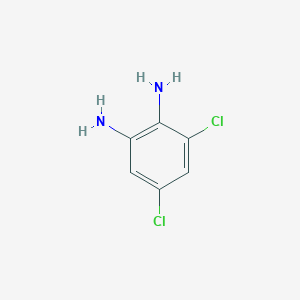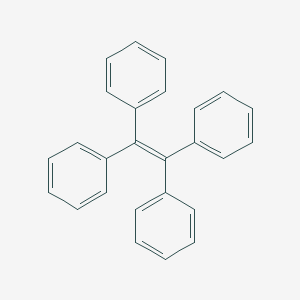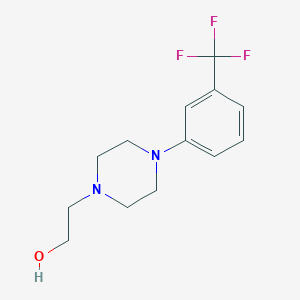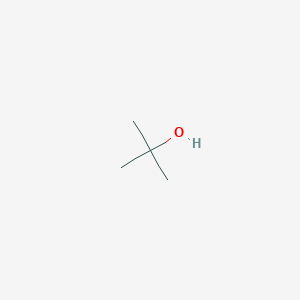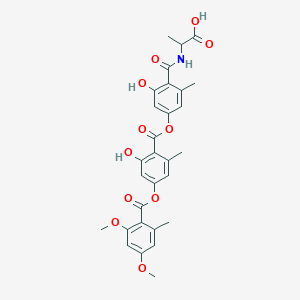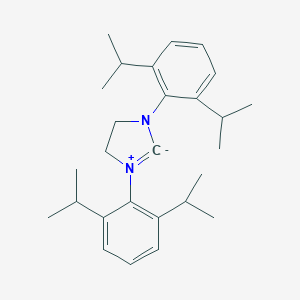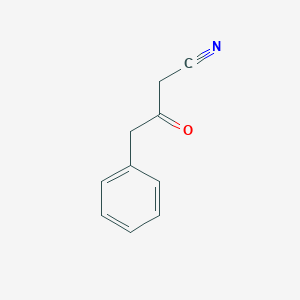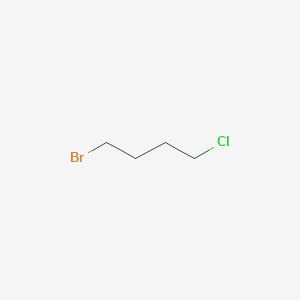
1-ブロモ-4-クロロブタン
概要
説明
1-Bromo-4-chlorobutane, also known as tetramethylene chlorobromide, is an organic compound with the molecular formula C₄H₈BrCl. It is a halogenated alkane, featuring both bromine and chlorine atoms attached to a butane backbone. This compound is used in various chemical synthesis processes due to its reactivity and ability to introduce both bromine and chlorine functionalities into organic molecules .
科学的研究の応用
1-Bromo-4-chlorobutane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biological Studies: It is used to study the effects of halogenated compounds on biological systems and to develop new bioactive molecules.
Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.
作用機序
Action Environment
The action of 1-Bromo-4-chlorobutane can be influenced by various environmental factors. For example, its reactivity may be enhanced in acidic conditions, or in the presence of certain catalysts. Additionally, its toxicity may be influenced by factors such as the individual’s health status, age, and genetic makeup.
Disclaimer: The actual mechanism of action, pharmacokinetics, and effects of 1-Bromo-4-chlorobutane may vary and are subject to further scientific investigation .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorobutane can be synthesized through several methods:
Hydrochlorination of Tetrahydrofuran (THF): This method involves treating tetrahydrofuran with dry hydrochloric acid in the presence of zinc chloride at approximately 100°C to produce 4-chloro-1-butanol.
Direct Halogenation: Another method involves the addition of bromine to a mixture of phosphorus and 4-chloro-1-butanol, maintaining the temperature close to 0°C during the addition of bromine.
Industrial Production Methods
Industrial production of 1-bromo-4-chlorobutane typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
1-Bromo-4-chlorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in 1-bromo-4-chlorobutane can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Dehalogenation: Bases or nucleophilic substitution reagents in suitable solvents.
Major Products
1-Azido-4-chlorobutane: Formed from the reaction with sodium azide.
Various substituted butanes: Formed through nucleophilic substitution reactions.
類似化合物との比較
1-Bromo-4-chlorobutane can be compared with other halogenated butanes:
1-Chloro-4-bromobutane: Similar in structure but with the positions of bromine and chlorine atoms reversed.
1,4-Dibromobutane: Contains two bromine atoms instead of one bromine and one chlorine.
1,4-Dichlorobutane: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
1-Bromo-4-chlorobutane is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile chemical transformations and applications .
特性
IUPAC Name |
1-bromo-4-chlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSRGCVYOEDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049350 | |
| Record name | 1-Bromo-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-78-9 | |
| Record name | 1-Bromo-4-chlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chlorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-chlorobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-bromo-4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-chlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-4-CHLOROBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WY7Z6MQN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-bromo-4-chlorobutane?
A1: 1-Bromo-4-chlorobutane is a dihaloalkane with the molecular formula C4H8BrCl and a molecular weight of 171.46 g/mol. While specific spectroscopic data is not detailed in the provided abstracts, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q2: How is 1-bromo-4-chlorobutane used in organic synthesis?
A: 1-Bromo-4-chlorobutane serves as a versatile building block in organic synthesis. It's used for alkylation reactions, particularly in synthesizing heterocyclic compounds like thienothiepines, oxathiines, and dithiines. It's also employed in creating pharmaceutical intermediates, such as those for Aripiprazole, an antipsychotic drug.
Q3: Can 1-bromo-4-chlorobutane be selectively reduced?
A: Yes, lithium borohydride can selectively reduce the bromine atom in 1-bromo-4-chlorobutane to yield 1-chlorobutane with high yield (96%). This selectivity is also observed in the presence of other functional groups like nitro, ester, and nitrile groups, highlighting its utility in multi-step syntheses.
Q4: What are the applications of 1-bromo-4-chlorobutane in studying biological processes?
A: 1-Bromo-4-chlorobutane plays a crucial role in understanding glutathione conjugation pathways. Research shows that it reacts with glutathione, forming a sulfonium conjugate, similar to the chemotherapy drug Busulfan. This finding helps elucidate the metabolism and excretion mechanisms of Busulfan and related compounds.
Q5: How is 1-bromo-4-chlorobutane utilized in synthesizing bioactive compounds?
A: Researchers utilize 1-bromo-4-chlorobutane to synthesize various bioactive compounds. It's instrumental in creating Erysolin, a natural isothiocyanate with antitumor properties. It's also used in producing Raphanin, another naturally occurring isothiocyanate found in radish seeds with potential medicinal benefits.
Q6: Can 1-bromo-4-chlorobutane be used to synthesize complex molecules like Perhydrohistrionicotoxin?
A: While not a direct reagent, 1-bromo-4-chlorobutane plays a crucial role in the formal synthesis of (-)-Perhydrohistrionicotoxin (PHTX). It's used to introduce a four-carbon chain during the synthesis, highlighting its utility in constructing complex natural products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
